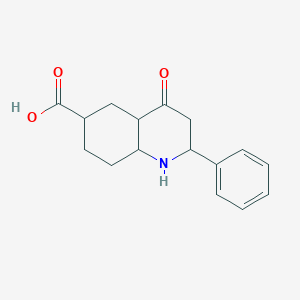
Eicosanoic acid, 1-(hydroxymethyl)-1,2-ethanediyl ester, (R)-(9CI)
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Eicosanoic acid, 1-(hydroxymethyl)-1,2-ethanediyl ester, ®- (9CI) is a complex organic compound It is a derivative of eicosanoic acid, which is a saturated fatty acid with a 20-carbon chain
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of Eicosanoic acid, 1-(hydroxymethyl)-1,2-ethanediyl ester, ®- (9CI) typically involves esterification reactions. One common method is the reaction of eicosanoic acid with 1,2-ethanediol in the presence of a catalyst such as sulfuric acid. The reaction is carried out under reflux conditions to ensure complete esterification. The product is then purified through distillation or recrystallization.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow reactors to optimize the reaction conditions and increase yield. The use of advanced purification techniques such as high-performance liquid chromatography (HPLC) ensures the production of high-purity Eicosanoic acid, 1-(hydroxymethyl)-1,2-ethanediyl ester, ®- (9CI).
Análisis De Reacciones Químicas
Types of Reactions
Eicosanoic acid, 1-(hydroxymethyl)-1,2-ethanediyl ester, ®- (9CI) can undergo various chemical reactions, including:
Oxidation: The hydroxymethyl group can be oxidized to form a carboxylic acid.
Reduction: The ester linkage can be reduced to form the corresponding alcohol.
Substitution: The hydroxymethyl group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.
Substitution: Nucleophiles such as sodium hydroxide (NaOH) or ammonia (NH3) can be used for substitution reactions.
Major Products Formed
Oxidation: Eicosanoic acid, 1-(carboxymethyl)-1,2-ethanediyl ester.
Reduction: Eicosanoic acid, 1-(hydroxymethyl)-1,2-ethanediol.
Substitution: Various substituted derivatives depending on the nucleophile used.
Aplicaciones Científicas De Investigación
Eicosanoic acid, 1-(hydroxymethyl)-1,2-ethanediyl ester, ®- (9CI) has several applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and as a standard in analytical chemistry.
Biology: Studied for its potential role in cell membrane structure and function.
Medicine: Investigated for its potential therapeutic effects, including anti-inflammatory and antimicrobial properties.
Industry: Used in the production of specialty chemicals and as a component in lubricants and surfactants.
Mecanismo De Acción
The mechanism of action of Eicosanoic acid, 1-(hydroxymethyl)-1,2-ethanediyl ester, ®- (9CI) involves its interaction with cellular membranes and enzymes. The hydroxymethyl group can form hydrogen bonds with membrane lipids, affecting membrane fluidity and permeability. Additionally, the ester linkage can be hydrolyzed by esterases, releasing eicosanoic acid, which can then participate in various metabolic pathways.
Comparación Con Compuestos Similares
Similar Compounds
Eicosanoic acid, methyl ester: A simpler ester derivative of eicosanoic acid.
Eicosanoic acid, ethyl ester: Another ester derivative with an ethyl group instead of a hydroxymethyl group.
Arachidic acid: The parent compound, eicosanoic acid, without any esterification.
Uniqueness
Eicosanoic acid, 1-(hydroxymethyl)-1,2-ethanediyl ester, ®- (9CI) is unique due to the presence of the hydroxymethyl group and the specific ester linkage. These structural features confer distinct chemical properties and potential biological activities, making it a valuable compound for research and industrial applications.
Propiedades
Fórmula molecular |
C43H84O5 |
|---|---|
Peso molecular |
681.1 g/mol |
Nombre IUPAC |
[(2R)-3-hydroxy-2-icosanoyloxypropyl] icosanoate |
InChI |
InChI=1S/C43H84O5/c1-3-5-7-9-11-13-15-17-19-21-23-25-27-29-31-33-35-37-42(45)47-40-41(39-44)48-43(46)38-36-34-32-30-28-26-24-22-20-18-16-14-12-10-8-6-4-2/h41,44H,3-40H2,1-2H3/t41-/m1/s1 |
Clave InChI |
AGUTXIBMYVFOMK-VQJSHJPSSA-N |
SMILES isomérico |
CCCCCCCCCCCCCCCCCCCC(=O)OC[C@@H](CO)OC(=O)CCCCCCCCCCCCCCCCCCC |
SMILES canónico |
CCCCCCCCCCCCCCCCCCCC(=O)OCC(CO)OC(=O)CCCCCCCCCCCCCCCCCCC |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


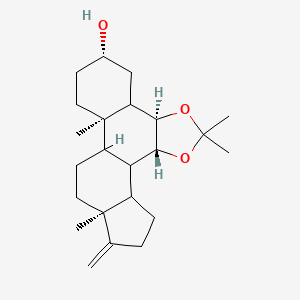
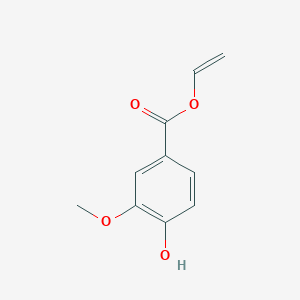
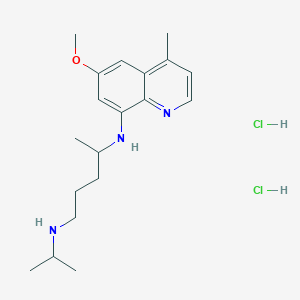

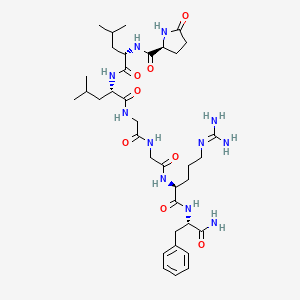
![1-[(2R,3R,4R,5R)-4-hydroxy-5-(hydroxymethyl)-3-methoxyoxolan-2-yl]-2-sulfanylidene-1,3-diazinan-4-one](/img/structure/B15131502.png)
![9,9'-Spirobi[fluorene]-2',7-diyldiboronic acid](/img/structure/B15131505.png)

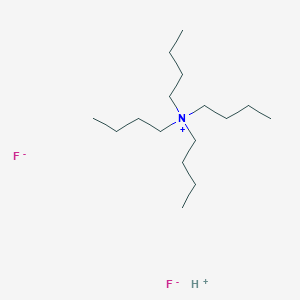
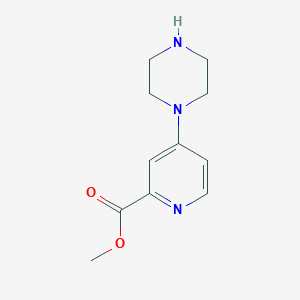

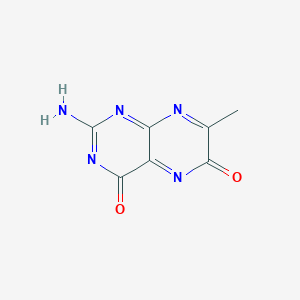
![[4-[4-(4-benzamidophenyl)piperazin-1-yl]phenyl] acetate](/img/structure/B15131579.png)
